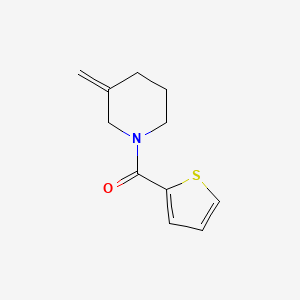
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone is an organic compound that features a piperidine ring substituted with a methylene group and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methylene Group: The methylene group can be introduced via a methylenation reaction using reagents like formaldehyde or methylene iodide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Methanone Group: The methanone group can be introduced through an oxidation reaction using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the piperidine or thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions, including polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism of action of (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific binding interactions and influence biological pathways.
Comparison with Similar Compounds
(3-Methylenepiperidin-1-yl)(furan-2-yl)methanone: Similar structure with a furan ring instead of a thiophene ring.
(3-Methylenepiperidin-1-yl)(benzofuran-2-yl)methanone: Contains a benzofuran ring, offering different electronic and steric properties.
(3-Methylenepiperidin-1-yl)(pyridin-2-yl)methanone: Features a pyridine ring, which can influence its reactivity and biological activity.
Uniqueness: (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the piperidine and thiophene rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
(3-methylidenepiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7H,1-2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXCYMMSVVVCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)
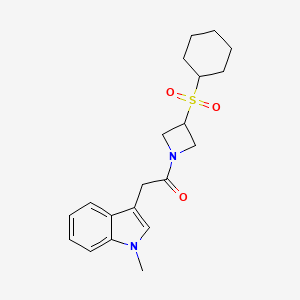
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2357542.png)
![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)
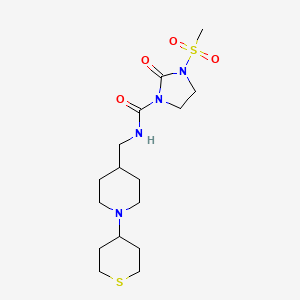
![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)

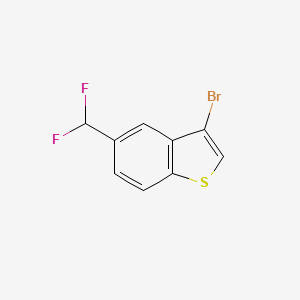

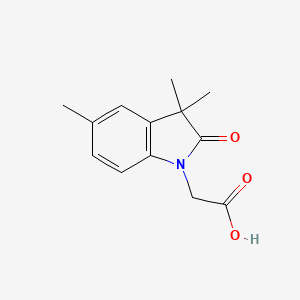
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine](/img/structure/B2357556.png)
![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)
